molecular formula C23H29N3O3 B251482 N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

Katalognummer B251482
Molekulargewicht: 395.5 g/mol
InChI-Schlüssel: FWETYBKZNBIFSL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It is a highly selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is a crucial component of the B-cell receptor signaling pathway. BTK inhibitors have been shown to have promising therapeutic potential in the treatment of various cancers, autoimmune diseases, and inflammatory disorders. In

Wissenschaftliche Forschungsanwendungen

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have promising anti-tumor activity in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). In addition, it has also shown potential in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, by inhibiting B-cell receptor signaling. Furthermore, it has been studied for its potential in the treatment of inflammatory disorders, such as asthma and chronic obstructive pulmonary disease (COPD), by modulating immune responses.

Wirkmechanismus

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide is a selective inhibitor of BTK, which is a key component of the B-cell receptor signaling pathway. BTK plays a crucial role in the activation and proliferation of B-cells, which are involved in various immune responses. Inhibition of BTK by N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide leads to the suppression of B-cell receptor signaling, resulting in the inhibition of B-cell activation and proliferation. This, in turn, leads to the suppression of immune responses, making it a potential therapeutic agent for various diseases.
Biochemical and Physiological Effects:
N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has been shown to have potent inhibitory effects on BTK activity, leading to the suppression of B-cell receptor signaling. This results in the inhibition of B-cell activation and proliferation, which has been shown to have therapeutic potential in various diseases. In addition, it has also been shown to have anti-inflammatory effects by modulating immune responses. However, the exact biochemical and physiological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide are still being studied.

Vorteile Und Einschränkungen Für Laborexperimente

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide has several advantages for lab experiments. It is a highly selective inhibitor of BTK, making it a suitable candidate for studying the B-cell receptor signaling pathway. In addition, it has been optimized for high yields and purity, making it easier to work with in lab experiments. However, there are also limitations to using N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide in lab experiments. It is a small molecule inhibitor, which may limit its efficacy in vivo. Furthermore, it may have off-target effects on other kinases, which may affect the interpretation of experimental results.

Zukünftige Richtungen

For research include further optimization of the synthesis method to improve yields and purity, as well as the development of more potent and selective BTK inhibitors. In addition, further studies are needed to elucidate the exact biochemical and physiological effects of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide, as well as its potential off-target effects. Furthermore, clinical trials are needed to evaluate the safety and efficacy of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide in humans, which may lead to its approval as a therapeutic agent for various diseases.

Synthesemethoden

The synthesis of N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide involves several steps. The initial step is the reaction of 3-bromoanisole with 4-(4-aminophenyl)piperazine to form N-[4-(4-aminophenyl)piperazin-1-yl]-3-bromo-4-methoxybenzamide. This intermediate is then reacted with propionyl chloride to obtain N-[4-(4- propanoylpiperazin-1-yl)phenyl]-3-bromo-4-propoxybenzamide. Finally, the bromine atom is replaced with an amino group using sodium azide and palladium catalyst to obtain the final product, N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide. The synthesis of this compound has been optimized to achieve high yields and purity, making it a suitable candidate for further research.

Eigenschaften

Molekularformel

C23H29N3O3

Molekulargewicht

395.5 g/mol

IUPAC-Name

N-[4-(4-propanoylpiperazin-1-yl)phenyl]-3-propoxybenzamide

InChI

InChI=1S/C23H29N3O3/c1-3-16-29-21-7-5-6-18(17-21)23(28)24-19-8-10-20(11-9-19)25-12-14-26(15-13-25)22(27)4-2/h5-11,17H,3-4,12-16H2,1-2H3,(H,24,28)

InChI-Schlüssel

FWETYBKZNBIFSL-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

Kanonische SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)CC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.